molecular formula C28H31NO4S B577445 (R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid CAS No. 1301706-43-3

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

Cat. No. B577445
M. Wt: 477.619
InChI Key: YBAYCOKLWMVUSV-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups: an amino group (NH2), a carboxylic acid group (COOH), a tert-butoxycarbonyl group (BOC), and a tritylthio group. The presence of these groups suggests that the compound could be involved in peptide synthesis, as BOC is often used as a protecting group for amines in such syntheses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The stereochemistry at the carbon atom attached to the amino group is indicated by the ® configuration .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification, and the amino group (when deprotected) could react with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and amino groups could increase its solubility in polar solvents .

Scientific Research Applications

Antioxidant and Antiradical Activity

Compounds with open thiogroups, akin to the thio functionality present in "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," exhibit significant antioxidant and antiradical activities. Such compounds are compared to biogenic amino acids like cysteine, which also contains a free SH-group, indicating potential for biochemical processes improvement in patients exposed to high radiation doses (А. G. Kaplaushenko, 2019).

Drug Synthesis Applications

Levulinic acid (LEV), featuring carbonyl and carboxyl groups, demonstrates versatility in drug synthesis, similar to the multifunctionality of "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid." LEV's derivatives are utilized in synthesizing a variety of value-added chemicals, indicating the potential for similar compounds to serve as precursors or intermediates in pharmaceutical synthesis, enhancing reaction cleanliness and reducing costs (Mingyue Zhang et al., 2021).

Analytical and Biochemical Studies

The reaction of ninhydrin with primary amino groups, forming distinctive chromophores, underscores the analytical utility of amino acid derivatives in various scientific disciplines. This suggests that compounds like "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid" could be valuable in analytical chemistry, biochemistry, and related fields for the detection, isolation, and analysis of compounds of interest (M. Friedman, 2004).

Sorption and Environmental Impact

Research on sorption of herbicides highlights the interaction of chemical compounds with soil and sediment. Understanding the environmental fate and interaction mechanisms of complex molecules, including those with functionalities similar to "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," is crucial for assessing their environmental impact and behavior (D. Werner et al., 2012).

Biotechnological Production and Applications

Advancements in biotechnological production of compounds, including those with complex structures like "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," offer "green" approaches to large-scale application. The versatility of rosmarinic acid, for example, in herbal preparations and as a food additive, suggests the potential for similar compounds in food industry and medical applications (A. Marchev et al., 2021).

Future Directions

The future research directions involving this compound could include further studies into its reactivity and potential uses in synthesis. It could also be interesting to study the properties of peptides synthesized using this compound .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYCOKLWMVUSV-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679791
Record name N-(tert-Butoxycarbonyl)triphenyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

CAS RN

1301706-43-3
Record name N-(tert-Butoxycarbonyl)triphenyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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